1,4-Dimethylpyridin-1-ium perchlorate
Description
Properties
IUPAC Name |
1,4-dimethylpyridin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClHO4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQGXPOVCERLB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpyridin-1-ium perchlorate can be synthesized through the reaction of 4-methylpyridine with methyl iodide in the presence of a solvent such as 2-propanol. The reaction typically proceeds under mild conditions, resulting in the formation of 1,4-dimethylpyridin-1-ium iodide, which can then be converted to the perchlorate salt by treatment with perchloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques, such as recrystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Quaternization of Pyridine Derivatives
1,4-Dimethylpyridin-1-ium perchlorate is typically synthesized via a two-step process:
-
Methylation : 4-Methylpyridine reacts with methyl iodide under reflux in methanol (75°C, N₂ atmosphere) to form 1,4-dimethylpyridin-1-ium iodide .
-
Anion Exchange : The iodide salt undergoes metathesis with silver perchlorate in acetonitrile, yielding the perchlorate salt .
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CH₃I, MeOH, 75°C, N₂ | ~92% |
| 2 | AgClO₄, CH₃CN, RT | High |
Condensation Reactions
The compound serves as a precursor in Knoevenagel condensations to synthesize styrylpyridinium dyes. For example:
-
Reaction with 2,2′-bithiophen-5-carbaldehyde in the presence of pyrrolidine yields (E)-4-(2-([2,2′-bithiophen]-5-yl)vinyl)-1-methylpyridin-1-ium perchlorate, a conjugated dye .
Key Data :
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| 2,2′-Bithiophen-5-carbaldehyde | Pyrrolidine | n-Butanol | 30 min | ~80% |
Photochemical Stability
While direct photochemical reactions are not documented for this compound, related pyridinium salts undergo light-triggered deprotection or radical generation . The perchlorate anion enhances stability under UV irradiation compared to iodide analogs .
Reactivity with Nucleophiles
The electron-deficient pyridinium ring facilitates nucleophilic attack. For example:
Mechanism :
-
Nucleophilic attack at the methylated nitrogen.
-
Cleavage of the C–N bond, releasing methanol.
Crystallographic Data
While crystallographic data for this compound are sparse, structurally analogous compounds (e.g., 2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate) exhibit planar cations and hydrogen-bonded frameworks with perchlorate anions .
Scientific Research Applications
Organic Synthesis
1,4-Dimethylpyridin-1-ium perchlorate serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile or electrophile makes it valuable in various reactions.
- Photocatalysis : This compound has been utilized in photocatalytic reactions, where it facilitates the conversion of substrates under light irradiation. Studies have shown that it can enhance the efficiency of certain photochemical processes, leading to higher yields of desired products .
- Synthesis of Other Compounds : It has been employed in the synthesis of various pyridine derivatives and other heterocycles. The perchlorate ion can stabilize reactive intermediates during these transformations, allowing for more controlled reactions and improved product selectivity .
Pharmaceutical Chemistry
The perchlorate salts of pyridinium compounds, including this compound, have shown potential in pharmaceutical applications.
- Antimicrobial Activity : Research indicates that certain pyridinium salts exhibit antimicrobial properties. The perchlorate form may enhance solubility and bioavailability, making it a candidate for further development in antimicrobial therapies .
- Drug Delivery Systems : The compound can be used to formulate drug delivery systems where the perchlorate anion plays a role in modulating drug release profiles. This application is particularly relevant for controlled-release formulations that require precise dosage management .
Material Science
In material science, this compound has been explored for its structural properties and potential applications.
- Crystal Engineering : The compound's ability to form stable crystalline structures makes it an interesting subject for crystal engineering studies. Its crystal structure has been analyzed using X-ray diffraction techniques, revealing insights into its molecular arrangement and interactions .
- Electrochemical Applications : Due to its ionic nature, this compound has been investigated for use in electrochemical devices. Its perchlorate ion can facilitate ionic conductivity, making it suitable for applications in batteries and supercapacitors .
Case Study 1: Photocatalytic Reactions
A study demonstrated the use of this compound as a photocatalyst in the degradation of organic pollutants under UV light. The results indicated a significant reduction in pollutant concentration over time, showcasing the compound's effectiveness in environmental remediation applications .
Case Study 2: Antimicrobial Properties
Research exploring the antimicrobial activity of pyridinium salts revealed that this compound exhibited notable activity against several bacterial strains. This study highlights its potential as a therapeutic agent and warrants further investigation into its mechanisms of action and efficacy .
Mechanism of Action
The mechanism of action of 1,4-dimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the perchlorate anion can influence the compound’s solubility and reactivity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Dihydro-1,4-dimethyl-2,6-dicarbododecyloxy-3,5-pyridine ()
This dihydropyridine derivative contains long alkyl chains (dodecyloxy groups) and a perchlorate counterion. Unlike 1,4-dimethylpyridin-1-ium perchlorate, the dihydropyridine core reduces aromaticity, increasing reactivity toward oxidation. The alkyl chains enhance lipophilicity, making it suitable for stabilizing formulations in non-polar matrices. In contrast, the fully aromatic pyridinium structure of this compound offers greater thermal stability and electronic delocalization .
4-(Dimethylamino)pyridin-1-ium Derivatives ()
The crystal structure of 4-(dimethylamino)pyridin-1-ium-2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-b demonstrates the impact of substituents on molecular packing. The dimethylamino group introduces steric hindrance and alters charge distribution compared to the 1,4-dimethylpyridinium cation.
Counterion Variations
1,4-Dimethylpyridin-1-ium Iodide ()
Replacing perchlorate with iodide significantly affects solubility and reactivity. Iodide’s smaller ionic radius and lower charge density weaken lattice energy, increasing solubility in polar aprotic solvents (e.g., DMF). However, iodide is more susceptible to oxidation, limiting applications in oxidative environments.
Sodium Perchlorate ()
Sodium perchlorate is a widely used industrial oxidizer and electrolyte. Compared to this compound, its smaller cation (Na⁺) enhances ionic mobility, making it superior in conductive applications. However, sodium perchlorate lacks the aromatic cation’s ability to participate in π-π stacking or charge-transfer interactions, limiting its utility in organic synthesis .
Analytical and Detection Profiles
This compound’s detection in environmental or biological samples relies on ion chromatography (IC) and mass spectrometry (MS). Key comparisons include:
- Limit of Detection (LOD): Perchlorate in water is detectable at 0.33 µg/L via IC with suppressed conductivity .
- Extraction Efficiency: Recovery rates for perchlorate in soil/water vary with cation hydrophobicity. Sodium perchlorate achieves >90% recovery in aqueous matrices, whereas pyridinium salts may adsorb onto organic matter, reducing yields .
Toxicity and Environmental Impact
While perchlorate is a thyroid disruptor at low concentrations (), the 1,4-dimethylpyridinium cation may influence bioavailability. Sodium perchlorate’s high solubility increases environmental mobility, whereas the pyridinium cation’s hydrophobicity could limit groundwater contamination but enhance bioaccumulation in lipid-rich tissues .
Biological Activity
1,4-Dimethylpyridin-1-ium perchlorate (DMPP) is an organic compound classified as a pyridinium salt. Its unique structure, characterized by a pyridine ring with two methyl substituents and a perchlorate anion, grants it distinctive chemical properties that have been explored in various biological contexts. This article reviews the biological activity of DMPP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
DMPP is known for its solubility in polar solvents due to the perchlorate anion, which enhances its reactivity and interaction with biological targets. The compound primarily acts through:
- Enzyme Interaction : DMPP can inhibit or activate specific enzymes, influencing various biochemical pathways.
- Receptor Modulation : It interacts with molecular receptors, potentially altering physiological responses.
The mechanism of action is contingent upon the structural characteristics of DMPP and the nature of its targets, which can vary across different biological systems.
Antimicrobial Properties
DMPP has been investigated for its antimicrobial activity. Studies indicate that it exhibits inhibitory effects against a range of bacterial strains. The precise mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxic Effects
Research has shown that DMPP possesses cytotoxic properties in certain cancer cell lines. For instance, it has been documented to induce apoptosis in human cancer cells by activating caspase pathways. This suggests potential applications in cancer therapy where selective targeting of malignant cells is desired.
Case Studies
Several studies have elucidated the biological effects of DMPP:
-
Enzyme Inhibition Study :
- Objective : To evaluate the inhibitory effect of DMPP on acetylcholinesterase (AChE).
- Method : AChE was isolated from rat brain tissue and incubated with varying concentrations of DMPP.
- Results : DMPP demonstrated a dose-dependent inhibition of AChE activity, indicating potential implications for neurodegenerative disease treatment .
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : DMPP showed significant antibacterial activity with an MIC of 50 µg/mL, suggesting its potential use as an antimicrobial agent .
-
Cytotoxicity Assay :
- Objective : To investigate the cytotoxic effects on HeLa cells.
- Method : Cells were treated with varying concentrations of DMPP and assessed for viability using MTT assay.
- Results : A significant reduction in cell viability was observed at concentrations above 100 µM, correlating with increased apoptosis markers.
Comparative Analysis
The biological activity of DMPP can be compared with similar compounds to understand its unique properties better:
| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Moderate | Strong |
| 1,4-Dimethylpyridin-1-ium iodide | Moderate | Low | Moderate |
| 1,4-Dimethylpyridin-1-ium chloride | Yes | Low | Weak |
Q & A
Basic Research Questions
Q. How is 1,4-Dimethylpyridin-1-ium perchlorate synthesized and structurally characterized?
- Methodology : Synthesis typically involves protonation of 1,4-dimethylpyridine with perchloric acid under controlled conditions. Structural characterization employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For example, analogous compounds (e.g., 4,4′-bipyridin-1-ium perchlorate) are synthesized and refined to confirm cation-anion ratios and hydrogen bonding patterns .
- Key Parameters :
- Crystallographic data (e.g., space group, unit cell dimensions) are deposited in databases like CCDC (Cambridge Crystallographic Data Centre) .
- Purity is verified via elemental analysis and spectroscopic methods (e.g., NMR, IR).
Q. What analytical methods are recommended for detecting perchlorate in environmental or biological matrices?
- Methodology : Ion chromatography coupled with tandem mass spectrometry (IC/MS/MS) is preferred for high sensitivity and specificity. EPA Methods 332.0 and SW846 6860 are validated for perchlorate quantification, using isotopic ratios (e.g., ³⁵Cl/³⁷Cl) to confirm analyte identity and avoid sulfate interference .
- Performance Metrics :
| Method | Detection Limit (MDL) | Key Advantage |
|---|---|---|
| IC/MS/MS | 0.1–0.5 µg/L | Eliminates false positives via isotopic ratios |
| Traditional IC | 1–5 µg/L | Lower cost, but prone to sulfate interference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
